N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amine, a nitro group, a thioether, a pyrimidinone, and a fluorobenzamide. These functional groups could potentially give the compound a variety of interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely influence the overall shape of the molecule and its electronic properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could make the compound more lipophilic, which could influence its solubility and reactivity .Scientific Research Applications
Reductive Chemistry in Novel Cytotoxins
One of the scientific applications involves the study of reductive chemistry in novel bioreductive drugs, focusing on their selective toxicity for hypoxic cells. The reduction chemistry of similar compounds, which includes the radiolytic reduction and the synthesis of major reduction products, has been a subject of interest to understand their cytotoxicities and stability (Palmer et al., 1995).
Synthesis and Molecular Docking in Antibacterial Agents
Research has been conducted on the synthesis of derivatives of similar compounds for antibacterial applications. Molecular docking studies are performed to understand the interaction of these compounds with bacterial protein receptors. This includes the exploration of their antibacterial properties against various strains, highlighting their potential as antimicrobial agents (Ravichandiran et al., 2015).
Role in Bioactivation and DNA Crosslinking
Studies have shown the active forms of related compounds in bioactivation processes, focusing on their ability to form DNA-DNA interstrand crosslinks. The interaction with thioesters to form DNA reactive species is significant in understanding their selective cytotoxicity and potential therapeutic applications (Knox et al., 1991).
Inhibition of Thymidylate Synthase in Antitumor Agents
Research into similar compounds has included their role as inhibitors of thymidylate synthase, a key enzyme in DNA synthesis. This involves studying the synthesis of classical analogues and their effects on tumor cell lines, contributing to the development of new antitumor agents (Gangjee et al., 2004).
Mechanism of Action
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 2-amino-4-nitrophenol to form 4-(2-amino-4-nitrophenyl)-4-fluorobenzoyl chloride. The resulting compound is then reacted with 2-mercaptoacetic acid to form 4-(2-((2-mercaptoacetyl)amino)-4-nitrophenyl)-4-fluorobenzamide. This intermediate is then reacted with ethyl acetoacetate to form N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide.", "Starting Materials": [ "4-fluorobenzoic acid", "thionyl chloride", "2-amino-4-nitrophenol", "2-mercaptoacetic acid", "ethyl acetoacetate" ], "Reaction": [ "4-fluorobenzoic acid + thionyl chloride → 4-fluorobenzoyl chloride", "4-fluorobenzoyl chloride + 2-amino-4-nitrophenol → 4-(2-amino-4-nitrophenyl)-4-fluorobenzoyl chloride", "4-(2-amino-4-nitrophenyl)-4-fluorobenzoyl chloride + 2-mercaptoacetic acid → 4-(2-((2-mercaptoacetyl)amino)-4-nitrophenyl)-4-fluorobenzamide", "4-(2-((2-mercaptoacetyl)amino)-4-nitrophenyl)-4-fluorobenzamide + ethyl acetoacetate → N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide" ] } | |
CAS No. |
888417-50-3 |
Molecular Formula |
C19H15FN6O5S |
Molecular Weight |
458.42 |
IUPAC Name |
N-[4-amino-2-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C19H15FN6O5S/c20-11-3-1-10(2-4-11)17(28)23-15-16(21)24-19(25-18(15)29)32-9-14(27)22-12-5-7-13(8-6-12)26(30)31/h1-8H,9H2,(H,22,27)(H,23,28)(H3,21,24,25,29) |
InChI Key |
JRKCCCFMIMFTFV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N)F |
solubility |
not available |
Origin of Product |
United States |
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